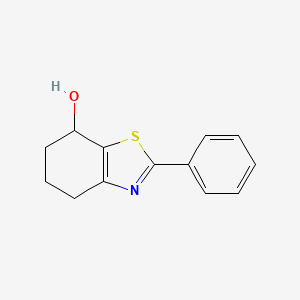

2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol

Vue d'ensemble

Description

“2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol” is a chemical compound with the IUPAC name 2-phenyl-5,6-dihydro-1,3-benzothiazol-7 (4H)-one . It has a molecular weight of 229.3 and is typically stored at room temperature . The compound is in the form of a powder .

Synthesis Analysis

An efficient method has been developed for the enantioselective synthesis of 2-phenyl-4,5,6,7-tetrahydro-1H-indoles containing chiral substituents at the nitrogen atom . This method is based on opening of the epoxide fragment of 1-phenylethynyl-7-oxabicyclo . The reaction occurs with the more readily available lithium phenylacetylide to give the tertiary alcohol 2 in high yield (82%) .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H11NOS/c15-11-8-4-7-10-12 (11)16-13 (14-10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 .

Chemical Reactions Analysis

The compound has been used in the synthesis of novel mono azo dyes derived from 4,5,6,7-tetrahydro-1,3-benzothiazole . These azo dyes have been found to be effective inhibitors in 1 M HCl .

Physical And Chemical Properties Analysis

The compound has a melting point of 120-123 degrees Celsius .

Applications De Recherche Scientifique

Antitumor Applications

2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol and its derivatives have shown promising results in the field of oncology. Specifically, compounds in this class have been developed as antitumor agents with a high degree of selectivity against aneuploid cell lines compared to diploid cell lines. Structure-activity relationship studies have highlighted that certain modifications, such as a hydroxymethyl group at the 2-position of the phenyl ring, can increase the potency and selectivity of these compounds. Furthermore, the 5-aza analogs of these compounds retain their potency and selectivity against aneuploid cell growth and exhibit improved water solubility and metabolic stability compared to their carba analogs. One compound in particular, referred to as Compound 19 in the study, demonstrated high potency against MCF-7 and MDA-MB-361 lines, marking it for further evaluation in cancer treatment applications (Zhang et al., 2010). Another study synthesized fluorinated 2-(4-aminophenyl)benzothiazoles, which exhibited potent cytotoxic activity in vitro in sensitive human breast MCF-7 (ER+) and MDA 468 (ER-) cell lines (Hutchinson et al., 2001).

pH Sensing Applications

A benzothiazole-based aggregation-induced emission luminogen (AIEgen) was designed and synthesized, exhibiting multifluorescence emissions in different states based on tunable excited-state intramolecular proton transfer (ESIPT) and restricted intramolecular rotation (RIR) processes. This compound was effectively used as a ratiometric fluorescent chemosensor for pH detection, showcasing a reversible acid/base-switched yellow/cyan emission transition. Its sensitivity is particularly notable in the physiological pH range, making it suitable for detecting pH fluctuations in biosamples and neutral water samples (Li et al., 2018).

Antimicrobial and Antioxidant Applications

Another study explored the synthesis and characterization of benzothiazole derivatives with a focus on their electrochemical and antioxidant properties. These derivatives were synthesized from corresponding formazans by alkylation and subsequent cyclization of N-alkyl derivatives, showcasing potential in the field of antimicrobial and antioxidant applications (Fedorchenko et al., 2020).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

2-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NOS/c15-11-8-4-7-10-12(11)16-13(14-10)9-5-2-1-3-6-9/h1-3,5-6,11,15H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQQIRFYLRZBNPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)N=C(S2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(difluoromethyl)-1H-imidazol-2-yl]-1-phenylethan-1-amine](/img/structure/B1422565.png)

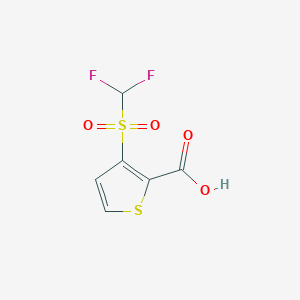

![3-[(Difluoromethyl)sulfanyl]thiophene-2-carboxylic acid](/img/structure/B1422577.png)

![3-[4-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B1422579.png)

![1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B1422580.png)

![N'-[1-Amino-2-(2-chlorophenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422584.png)

![N'-[1-Cyclobutylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422585.png)